3-(Dibromomethylidene)azetidine;hydrochloride

説明

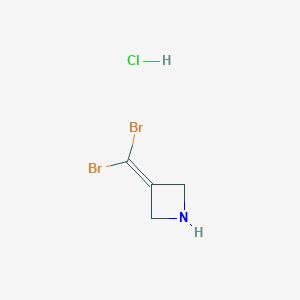

3-(Dibromomethylidene)azetidine hydrochloride is a halogenated azetidine derivative characterized by a dibromomethylidene substituent (-CBr₂) attached to the azetidine ring. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly studied for their conformational rigidity and bioactivity, particularly in drug discovery and materials science.

特性

IUPAC Name |

3-(dibromomethylidene)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2N.ClH/c5-4(6)3-1-7-2-3;/h7H,1-2H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWHNJHEJGPYSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(Br)Br)CN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dibromomethylidene)azetidine;hydrochloride typically involves the reaction of azetidine with dibromomethane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and efficiency. The compound is typically produced in batch reactors, and the reaction parameters are carefully monitored to maintain product quality .

化学反応の分析

Types of Reactions

3-(Dibromomethylidene)azetidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form less oxidized derivatives.

Substitution: The dibromo groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce less oxidized derivatives. Substitution reactions can result in the formation of various substituted azetidines .

科学的研究の応用

3-(Dibromomethylidene)azetidine;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(Dibromomethylidene)azetidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

Azetidine derivatives vary widely in substituents, synthesis methods, and applications. Below is a detailed comparison of 3-(dibromomethylidene)azetidine hydrochloride with structurally or functionally related compounds:

Structural and Electronic Comparisons

Physicochemical Properties

生物活性

3-(Dibromomethylidene)azetidine;hydrochloride is a compound of interest due to its potential biological activities. This article reviews its antibacterial, antifungal, and other pharmacological properties, supported by data tables and research findings.

Chemical Structure and Properties

3-(Dibromomethylidene)azetidine is a substituted azetidine derivative. The presence of bromine atoms significantly influences its biological activity. The compound's structure can be represented as follows:

Biological Activity Overview

Azetidine derivatives, including 3-(dibromomethylidene)azetidine, have been reported to exhibit various biological activities. Notably, studies indicate that modifications in the azetidine ring can lead to significant changes in antimicrobial efficacy.

Antimicrobial Activity

Research has shown that azetidine derivatives possess notable antimicrobial properties. The following table summarizes the antibacterial and antifungal activities of various azetidine derivatives:

| Compound | Activity Type | Target Organisms | Activity Level |

|---|---|---|---|

| 3-(Dibromomethylidene)azetidine | Antibacterial | Staphylococcus aureus, E. coli | Moderate to High |

| 4-Oxo-Azetidines | Antifungal | Candida albicans | Moderate |

| Other Substituted Azetidines | Antitubercular | Mycobacterium tuberculosis | High |

Key Findings:

- Compounds with electron-withdrawing groups (like bromine) often show enhanced activity against bacterial strains compared to those with electron-donating groups .

- A study indicated that azetidine derivatives could inhibit the growth of various pathogens, suggesting their potential as therapeutic agents .

The mechanism by which 3-(dibromomethylidene)azetidine exerts its biological effects is not fully elucidated but is believed to involve:

- DNA Interaction : Similar compounds have shown the ability to interfere with DNA synthesis and replication processes in bacteria, leading to cell death.

- Enzyme Inhibition : Some azetidine derivatives have been identified as inhibitors of specific enzymes involved in bacterial metabolism .

Case Studies

- Antibacterial Efficacy : In a controlled study, 3-(dibromomethylidene)azetidine demonstrated significant inhibition of Staphylococcus aureus growth at concentrations as low as 50 µg/mL. This study highlights the compound's potential as a lead in developing new antibacterial agents.

- Fungal Activity : Another investigation focused on the antifungal properties against Candida albicans. The results showed a 70% reduction in fungal growth when treated with 100 µg/mL of the compound, indicating strong antifungal activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。